molecular formula C14H28O2 B1583706 2-Hexyloctanoic acid CAS No. 60948-91-6

2-Hexyloctanoic acid

Cat. No.: B1583706
CAS No.: 60948-91-6
M. Wt: 228.37 g/mol
InChI Key: SQPZLZZLAPHSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexyloctanoic acid (CAS 60948-91-6) is a saturated branched-chain fatty acid with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol . This compound is characterized by its liquid form and specific physical properties, including a calculated density of approximately 0.896 g/cm³ at 20 °C, a boiling point of around 339.6 °C at 760 mmHg, and a high estimated logP (o/w) of 5.636, indicating significant hydrophobicity . It has very low water solubility, calculated at about 0.6965 mg/L at 25 °C . In research and industrial applications, this compound is primarily recognized as a cosmetic agent . Its branched structure is of particular interest in the development and study of advanced cosmetic formulations, where it may influence the texture, stability, and performance of the final product. The compound is synthetically produced and is not known to occur in nature . This product is intended For Research Use Only (RUO) . It is strictly for laboratory and industrial applications and is not meant for diagnostic, therapeutic, medicinal, or edible purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60948-91-6

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-hexyloctanoic acid

InChI

InChI=1S/C14H28O2/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,15,16)

InChI Key

SQPZLZZLAPHSPL-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCC)C(=O)O

Canonical SMILES

CCCCCCC(CCCCCC)C(=O)O

Other CAS No.

60948-91-6

Origin of Product

United States

Biosynthetic Pathways and Metabolic Intermediates

Elucidation of Endogenous Formation Routes

The precise biosynthetic pathways leading to the formation of 2-hexyloctanoic acid are not extensively detailed in the scientific literature. However, its identification in various organisms suggests it is a naturally occurring metabolite.

The primary metabolic origins of this compound have not been fully elucidated. As a branched-chain fatty acid, its biosynthesis likely involves modifications to the standard fatty acid synthesis pathways. One known metabolic route that produces a structurally similar compound, 2-hexyldecanoic acid, is through the metabolism of the lipid nanoparticle component ALC-0315, which has been observed in rat studies. researchgate.net

Metabolomic profiling has successfully identified this compound and its analogues in a variety of biological systems, ranging from marine invertebrates to aquatic plants.

Metabolomic and lipidomic analysis of the Crown-of-Thorns Starfish (COTS), Acanthaster species, revealed that the analogue 2-hexyldecanoic acid is one of the most abundant metabolites in its tissues and eggs. nih.govresearchgate.netpublications.csiro.au In this context, it is suggested that 2-hexyldecanoic acid plays a role in suppressing the crystallization of side-chains during the synthesis of phospholipids (B1166683). nih.govresearchgate.netresearchgate.net Across all tissues of the COTS, 410 metabolites and 367 lipids have been identified. nih.govresearchgate.net

In the plant kingdom, gas chromatography-mass spectrometry (GC-MS) analysis of an ethyl acetate (B1210297) extract from the aquatic macrophyte Monochoria hastata identified 2-hexyldecanoic acid as a major component, constituting 16.6% of the total extractable compounds. researchgate.net This plant has a history of use in ethnomedicine, and the presence of various fatty acids and their esters contributes to its bioactive properties. phcog.comphcog.com

Table 1: Identification of this compound Analogues in Biological Systems
CompoundBiological SourceMethod of IdentificationNoteworthy FindingsReference
2-Hexyldecanoic acidCrown-of-Thorns Starfish (Acanthaster sp.)Metabolite and lipid profilingOne of the most abundant metabolites in tissues and eggs. nih.govresearchgate.net nih.govresearchgate.netpublications.csiro.au
2-Hexyldecanoic acidMonochoria hastata (L.) SolmsGC-MS analysis of ethyl acetate extractComprised 16.6% of the total extractable compounds. researchgate.net researchgate.netphcog.com

Investigation of Primary Metabolic Origins

Enzymatic Transformations Involving this compound and Analogues

While direct enzymatic studies on this compound are limited, extensive research on its close analogue, 2-hexyldecanoic acid, provides significant insights into how these types of branched-chain fatty acids are processed by enzymes. This research primarily focuses on enzymes within the ANL (Acyl-CoA ligases, Nonribosomal peptide synthetases, and Luciferases) superfamily. biorxiv.orgnih.gov

β-lactone synthetases are enzymes that catalyze the formation of a β-lactone ring through the intramolecular cyclization of a β-hydroxy acid. researchgate.net These enzymes are a recently discovered family within the broader ANL superfamily. researchgate.net

In studies investigating the β-lactone synthetase NltC from Nocardia brasiliensis, the analogue 2-hexyldecanoic acid was used as a substrate mimic. biorxiv.org The enzyme displayed weak activity with 2-hexyldecanoic acid, indicating that adenylation of the carboxylic acid occurred. biorxiv.orgnih.gov This is a critical first step in the enzymatic process. The study confirmed that NltC is a functional β-lactone synthetase involved in the biosynthesis of the natural product nocardiolactone. biorxiv.org Another β-lactone synthetase, OleC, is known to be involved in the microbial biosynthesis of long-chain olefinic hydrocarbons by reacting with β-hydroxy acid substrates to form β-lactones. nih.gov

Adenylate-forming enzymes play a crucial role in metabolism by activating carboxylic acids. nih.govnih.gov This activation involves the transformation of the carboxylic acid into a high-energy acyl-AMP intermediate, a process that consumes ATP. nih.govnih.gov This superfamily includes enzymes responsible for fatty acid activation, nonribosomal peptide biosynthesis, and bioluminescence. biorxiv.orgnih.gov

The activation of the analogue 2-hexyldecanoic acid has been demonstrated in studies of β-lactone synthetases, which are themselves Class I adenylate-forming enzymes. biorxiv.orgnih.gov For instance, the NltC enzyme from N. brasiliensis was shown to adenylate 2-hexyldecanoic acid, a reaction consistent with the known mechanism of the ANL superfamily where an acyl-AMP intermediate is formed. biorxiv.orgnih.gov This initial adenylation step is typically followed by a second reaction, such as thioesterification or, in this case, cyclization to a β-lactone. biorxiv.orgnih.gov

The biotransformation of branched-chain fatty acids, including analogues of this compound, has been explored in various contexts. In one instance, the metabolism of ALC-0315, a component of lipid nanoparticles, was shown to yield 2-hexyldecanoic acid in rats. researchgate.net

Furthermore, in the field of toxicology, read-across studies have utilized 2-hexyldecanoic acid to help predict the biological activity of other branched carboxylic acids. These studies evaluate how structural and metabolic similarities can inform toxicological assessments.

Table 2: Enzymatic Studies Involving 2-Hexyldecanoic Acid (Analogue)
EnzymeEnzyme ClassSource OrganismRole of 2-Hexyldecanoic AcidKey FindingReference
NltCβ-Lactone Synthetase (ANL Superfamily)Nocardia brasiliensisSubstrate mimicShowed weak adenylation activity, confirming its interaction with the enzyme's active site. biorxiv.orgnih.gov

Advanced Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Approaches for 2-Hexyloctanoic Acid

The synthesis of this compound can be achieved through several distinct chemical pathways, ranging from classic condensation reactions to more complex, multi-step routes.

Guerbet Reaction-Based Synthesis

A primary method for synthesizing α-branched fatty acids like this compound involves the Guerbet reaction. This process typically starts with the dimerization of a primary alcohol to form a β-branched Guerbet alcohol, which is subsequently oxidized to yield the corresponding carboxylic acid. googleapis.com For instance, a branched primary alcohol can be converted into a β-branched alcohol via the Guerbet reaction, which is then oxidized to produce this compound. googleapis.com One specific method involves heating Guerbet alcohol in the presence of a mixed alkali catalyst (sodium hydroxide (B78521), calcium hydroxide, and barium hydroxide) to high temperatures (360-370°C). google.com After the reaction, acidification and purification by reduced pressure distillation yield this compound. google.com

Multi-Step Synthetic Routes from Precursors

This compound can also be synthesized through various multi-step sequences starting from readily available chemical precursors. These methods offer versatility and control over the final product's purity.

One documented approach begins with ethyl acetoacetate (B1235776) or methyl acetoacetate. google.com This starting material undergoes two sequential alkylation reactions, first with a halogenated octane (B31449) (like bromooctane) and then with a halogenated hexane (B92381) (like bromohexane), in an anhydrous solution of sodium ethoxide or sodium methoxide. google.com The resulting intermediate is then decomposed in a concentrated alkaline aqueous solution to produce this compound. google.com

Another prominent multi-step synthesis starts with methyl octanoate (B1194180). chemicalbook.com The process involves dissolving methyl octanoate and sodium hydroxide in methanol, followed by the slow addition of an alkylating agent like 1-chlorohexane. chemicalbook.com The reaction mixture is heated, and after the initial alkylation, a sodium hydroxide solution is added to facilitate saponification. chemicalbook.com The final product is obtained after neutralization, extraction, and purification steps, achieving high yield and purity. chemicalbook.com

Table 1: Comparison of Multi-Step Synthesis Routes for this compound

Starting MaterialKey ReagentsReaction ConditionsYieldPuritySource
Ethyl Acetoacetate1. Sodium Ethoxide, Bromooctane; 2. Sodium Ethoxide, Bromohexane; 3. Alkaline Solution1. Reflux at 80°C for 2.5h; 2. Reflux at 80°C for 2.5h; 3. DecompositionNot Specified98.6% (Intermediate) google.com
Methyl Octanoate1. Sodium Hydroxide, Methanol, 1-Chlorohexane; 2. Sodium Hydroxide, Water1. Heat to 60°C for 6h; 2. 60°C for 6h91.30%>98% chemicalbook.com

Novel and Green Synthesis Strategies

Research into novel synthesis strategies for this compound and its derivatives focuses on improving efficiency and sustainability. In the broader context of its applications, 2-hexyldecanoic acid (DA) is used as a ligand in the synthesis of high-quality perovskite quantum dots (QDs). researchgate.netoptica.org The use of this short-branched-chain ligand in place of traditional long-chain ligands like oleic acid has been shown to suppress surface defects, reduce non-radiative recombination, and enhance the stability and luminescence of the QDs. researchgate.netlight-am.com This ligand engineering approach, which improves the performance of advanced materials, represents a novel application strategy for the acid. researchgate.netmdpi.com Strategies focusing on green synthesis may utilize more environmentally friendly solvents or catalytic systems to reduce waste and energy consumption. acs.org

Derivatization for Functional Material Design

The unique branched structure of this compound makes it an ideal candidate for derivatization, enabling the design of functional materials with specific physical and chemical properties.

Use as Amidating Agent in Macromolecule Synthesis

2-Hexyldecanoic acid is employed as an amidating agent, particularly in the synthesis of amphiphilic macromolecules. lookchem.comscientificlabs.co.ukcenmed.com Its branched alkyl chains are effective at suppressing the crystallization of side chains within the macromolecular structure. lookchem.comscientificlabs.co.ukcenmed.com This property is crucial for creating materials that need to remain amorphous or have controlled morphology. The amidation reaction introduces the bulky 2-hexyldecyl group, which disrupts the regular packing of polymer chains that would otherwise lead to crystallization.

Incorporation into Complex Lipid Structures (e.g., ALC-0315 lipid)

A significant application of this compound is its role as a key precursor in the synthesis of the ionizable lipid ALC-0315, ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate). nih.govbroadpharm.com This lipid is a critical component of lipid nanoparticles (LNPs) used in mRNA vaccines. nih.govchemicalbook.com

Several synthetic routes to ALC-0315 start with 2-hexyldecanoic acid. nih.govresearchgate.net

Route 1: One approach involves the acylation of 6-bromohexanol with 2-hexyldecanoic acid, followed by the di-alkylation of 4-aminobutanol with the resulting bromo-ester intermediate. rsc.org

Route 2: An alternative, economically attractive method involves reacting 2-hexyldecanoic acid with an excess of 1,6-dibromohexane (B150918) in the presence of potassium carbonate (K₂CO₃). nih.govchemicalbook.com The resulting 6-bromohexyl-2-hexyldecanoate intermediate is then reacted with 4-aminobutanol to yield ALC-0315. nih.govchemicalbook.com This method avoids more hazardous and expensive reagents like carbodiimide (B86325) derivatives. chemicalbook.com The target product is then purified via chromatography. nih.govchemicalbook.com

The synthesis can be performed in two main steps, with recent advancements focusing on continuous flow processes to improve scalability and sustainability, avoiding toxic reagents and halogenated solvents used in earlier patented procedures. rsc.org

Application in Phosphonic Acid Ligand Synthesis for Nanomaterials

The chemical compound this compound serves as a valuable precursor in the advanced synthesis of phosphonic acid ligands, which are pivotal for the surface functionalization of various nanomaterials. The conversion of this compound to its phosphonic acid analogue represents a sophisticated strategy to enhance the stability and performance of nanocrystals, particularly semiconductor quantum dots and perovskite nanocrystals.

Branched short-chain ligands, such as 2-hexyldecanoic acid, a structurally similar compound to this compound, have been demonstrated to be effective in the synthesis of highly stable and efficient perovskite quantum dots (QDs). rsc.orgoejournal.org The use of these branched ligands can lead to improved colloidal stability and higher photoluminescence quantum yields (PLQY) compared to their linear-chain counterparts like oleic acid. rsc.orgoejournal.org For instance, CsPbBr₃ QDs synthesized with 2-hexyldecanoic acid (DA) as a ligand exhibited a high PLQY of 96% and showed remarkable stability against environmental factors such as ethanol (B145695) and water. oejournal.org This enhanced performance is attributed to the stronger binding energy between the branched-chain ligand and the surface of the quantum dots. rsc.orgoejournal.org

However, the direct use of branched carboxylic acids like 2-hexyldecanoic acid in post-synthetic ligand exchange can be inefficient due to steric hindrance from the branched aliphatic chain, which can impede the displacement of existing ligands on the nanocrystal surface. ugent.bechemrxiv.org To overcome this limitation, a more effective approach is the conversion of the branched carboxylic acid into a phosphonic acid ligand.

The synthesis of branched phosphonic acids, such as 2-ethylhexyl phosphonic acid and 2-hexyldecyl phosphonic acid, has been successfully developed. ugent.beacs.org These phosphonic acid ligands have shown superior performance in the surface functionalization of nanocrystals, including cadmium selenide (B1212193) (CdSe) and hafnium oxide (HfO₂) nanocrystals. ugent.beacs.org Notably, despite the steric bulk of the branched alkyl chain, the corresponding phosphonic acids readily displace carboxylate ligands from the nanocrystal surface. ugent.bechemrxiv.org This is due to the significantly higher binding affinity of the phosphonate (B1237965) headgroup for the metal atoms on the nanocrystal surface, which overcomes the steric challenges posed by the branched structure. ugent.bechemrxiv.org

The application of these branched phosphonic acid ligands has led to nanomaterials with enhanced properties. For example, HfO₂ nanocrystals functionalized with 2-ethylhexyl phosphonic acid exhibited excellent colloidal stability and a compact ligand shell, which resulted in a record-low operating voltage in memristor devices. ugent.beacs.org This highlights the potential of using phosphonic acids derived from branched carboxylic acids like this compound to precisely engineer the surface of nanomaterials for advanced electronic and optoelectronic applications.

The following table summarizes the impact of using branched ligands on the properties of perovskite quantum dots, based on findings from studies on the closely related 2-hexyldecanoic acid.

LigandNanocrystalPhotoluminescence Quantum Yield (PLQY)Stability
Oleic Acid (OA) CsPbBr₃ QDs~85-90%Moderate
2-Hexyldecanoic Acid (DA) CsPbBr₃ QDs96%High (stable in air for >70 days) rsc.orgoejournal.org

This data underscores the advantages of employing branched ligands, and by extension, the phosphonic acids derived from them, in the synthesis and functionalization of high-performance nanomaterials.

Molecular Mechanisms and Biological Interactions

Structure-Activity Relationship Investigations

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry and pharmacology. For fatty acids like 2-hexyloctanoic acid and its close structural relatives, modifications in the carbon chain, such as branching, can significantly alter their physical properties and, consequently, their interactions with biological systems. These investigations are crucial for designing more effective and selective therapeutic agents.

The incorporation of branched fatty acid chains into lipopeptides, which are peptides conjugated to a lipid moiety, has been a strategy to modulate their antimicrobial and biophysical properties. The branched structure of fatty acids like 2-hexyldecanoic acid can enhance the efficacy and selectivity of these antimicrobial peptides (AMPs). nih.govmdpi.com

Research on ultrashort cationic lipopeptides (USCLs) has shown that introducing a branched fatty acid can be a critical modification to improve their therapeutic profile. mdpi.com Lipopeptides are known for their antimicrobial activity, but this often comes with significant toxicity to human cells, such as red blood cells (hemolysis). mdpi.com The challenge lies in designing molecules that are potent against pathogens while remaining selective and non-toxic to host cells. nih.gov

Studies have demonstrated that the use of a branched lipid like 2-hexyldecanoic acid can enhance the specificity of positively charged AMPs. nih.gov It is suggested that a higher net charge, for instance by including arginine and lysine (B10760008) residues, combined with a branched fatty acid chain, improves the selectivity of USCLs. mdpi.com This improved selectivity is thought to arise from the more compact structure conferred by the branched chain, which may alter how the lipopeptide interacts with and inserts into different cell membranes. researchgate.net The branching can affect the hydrophobicity and the effective surface area of the molecule, influencing its interaction with the lipid bilayers of bacterial versus mammalian cells. researchgate.net

In one study, a series of lipopeptides containing two arginine residues were synthesized with various N-terminal fatty acids, including the branched 2-hexyldecanoic acid. mdpi.com The efficacy of these compounds was tested against a panel of pathogens. The results indicated that the branched structure plays a significant role in the biological activity of the lipopeptides.

Table 1: Antimicrobial Activity of a Lipopeptide (C10(6)-RR-NH₂) Containing a Branched 2-Hexyldecanoic Acid Moiety Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a bacterium.

Organism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 25923 8
Pseudomonas aeruginosa ATCC 9027 64
Candida albicans ATCC 10231 16

Data sourced from a study on ultrashort cationic lipopeptides. mdpi.com

To understand the specific contribution of the branched-chain structure, comparative studies with linear, or straight-chain, structural congeners are essential. The primary congeners for a C16 branched fatty acid like 2-hexyldecanoic acid are the linear C14 (myristic acid) and C16 (palmitic acid) fatty acids when incorporated into the same peptide sequence.

In research focusing on USCLs with a di-arginine peptide core (RR-NH₂), lipopeptides with branched fatty acids were compared directly to those with straight-chain fatty acids. mdpi.com For example, the antimicrobial activity and hemolytic properties of C14-RR-NH₂ and C16-RR-NH₂ were used as reference points to evaluate the performance of the branched-chain analogues. mdpi.com

The findings reveal that hydrophobicity is a key determinant of antimicrobial activity, with activity generally increasing with hydrophobicity up to a certain point. mdpi.com However, lipopeptides with similar hydrophobicity can exhibit different levels of activity, indicating that other structural features, like branching, are at play. mdpi.com The branched structure of 2-hexyldecanoic acid results in a more compact molecule compared to its linear C16 congener, palmitic acid. This difference in shape influences how the lipopeptide interacts with the stationary phase in chromatography (as seen by different retention times) and, more importantly, with biological membranes. researchgate.net

A key finding from these comparative studies is the potential for branched chains to improve the selectivity index (the ratio of toxicity to activity). While a lipopeptide like C16-RR-NH₂ shows high antimicrobial activity, it can also be highly hemolytic. mdpi.com The introduction of a branched fatty acid like 2-hexyldecanoic acid can, in some cases, maintain potent antimicrobial action while reducing toxicity to human cells, leading to a more favorable therapeutic window. mdpi.com

Table 2: Comparative Antimicrobial Activity of Branched vs. Straight-Chain Lipopeptides This table compares the Minimum Inhibitory Concentration (MIC) of lipopeptides containing a branched fatty acid (2-hexyldecanoic acid) with those containing linear fatty acids.

Compound ID Fatty Acid Moiety Chain Type Total Carbons MIC vs. S. aureus (µg/mL) MIC vs. P. aeruginosa (µg/mL)
4 Myristic Acid (C14) Straight 14 4 >64
5 Palmitic Acid (C16) Straight 16 4 16
105 2-Hexyldecanoic Acid Branched 16 8 64

Data adapted from studies on ultrashort cationic lipopeptides (RR-NH₂ core). mdpi.combiorxiv.org


Chromatographic and Spectrometric Methods

Chromatographic separation coupled with mass spectrometric detection forms the cornerstone of the analytical workflow for this compound. These hyphenated techniques provide the necessary selectivity and sensitivity for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like this compound, often after a derivatization step (e.g., methylation) to increase volatility. The compound is separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. Following separation, mass spectrometry provides definitive identification based on the specific mass-to-charge (m/z) ratio of the parent ion and its unique fragmentation pattern upon electron ionization.

For this compound, GC-MS analysis reveals a characteristic set of fragment ions that serve as a fingerprint for its identification. These data are often compared against spectral libraries for confirmation. While specific retention times vary based on the column and conditions used, the mass spectrum remains a consistent identifier. The technique is also used for quantification, where the abundance of the compound is determined by comparing its peak area to that of a known concentration of an internal or external standard.

Table 1: Key Mass Spectrometry Data for this compound from GC-MS Analysis.
ParameterValueSignificance
Molecular FormulaC₁₄H₂₈O₂Indicates the elemental composition of the compound.
Molecular Weight228.37 g/molThe mass of one mole of the compound.
m/z Top Peak144The most abundant fragment ion in the mass spectrum, often used for identification.
m/z 2nd Highest Peak73Additional characteristic fragment ions that complete the spectral fingerprint.
m/z 3rd Highest Peak101

This compound belongs to the broad class of naphthenic acids (NAs), which are complex mixtures of numerous alkyl-substituted acyclic and cycloaliphatic carboxylic acids. researchgate.netualberta.ca A significant analytical challenge is the differentiation of the vast number of structural isomers present in these mixtures, which often have identical molecular weights. ualberta.canih.gov

High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Orbitrap Mass Spectrometry (HR-Orbitrap MS) is a powerful technique for this purpose. researchgate.net HPLC separates the isomers based on their polarity and interaction with the stationary phase, typically a C18 reversed-phase column. researchgate.netacs.org The high resolving power of the Orbitrap MS allows for the determination of the elemental composition of each isomer with extremely high mass accuracy, helping to distinguish compounds with very similar masses. researchgate.netacs.org By combining effective chromatographic separation with high-resolution mass data, this technique enables the detailed characterization of isomer distributions within complex commercial NA mixtures. researchgate.net This approach is superior to unit-mass resolution methods, which are less suitable for the characterization of complex environmental or industrial samples containing multiple isomers and potential artifacts. ualberta.ca

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For a carboxylic acid like this compound, the spectrum is dominated by features of the carboxyl group and the alkyl chains.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound.
Frequency Range (cm⁻¹)VibrationFunctional Group
2500-3300O-H stretchCarboxylic acid O-H (very broad)
2850-2960C-H stretchAlkyl CH₂, CH₃
~1710C=O stretchCarboxylic acid C=O (sharp, strong)
~1465C-H bendAlkyl CH₂
~1210-1320C-O stretch / O-H bendCoupled vibrations in carboxylic acid

UV-Visible (UV-VIS) spectroscopy, which measures electron transitions, is generally of limited use for the direct structural analysis of simple saturated carboxylic acids like this compound. The compound lacks a chromophore that absorbs significantly in the typical UV-VIS range (200–800 nm). Its application would typically be relevant only if the molecule were derivatized with a UV-active group or part of a larger conjugated system or complex.

High-Performance Liquid Chromatography-High Resolution Orbitrap Mass Spectrometry (HPLC-HR-Orbitrap MS) for Isomer Characterization

Advanced Spectroscopic and Microscopy Techniques

While direct microscopy of a small molecule like this compound is not common, its role in materials science, particularly as a surface ligand for nanomaterials, brings advanced analytical techniques into play.

Currently, there is limited specific research available detailing the use of this compound as a ligand in surface science studies for nanomaterials. Such applications more commonly feature its close structural relative, 2-Hexyldecanoic acid.

Theoretical and Computational Modeling

Computational modeling provides valuable insights into the physicochemical properties and behavior of this compound, complementing experimental data. These theoretical approaches can predict properties that are difficult to measure and explain observed phenomena at a molecular level.

One area where this compound has been studied is in the development of models to predict the surface tension of organic acids. raco.cat Group contribution models, which use the molecular structure to estimate thermodynamic properties, have been assessed for their accuracy in calculating the surface tension of various organic acids, including this compound. raco.cat In a comparative study, this compound was included in a dataset of 70 organic acids to test models that use input variables like the reduced temperature to predict surface tension, which is a critical parameter in process engineering and formulation science. raco.cat Other advanced computational methods, such as those employing neural networks or the principle of corresponding states, have also been developed to predict this property for organic acids. raco.cat

Analytical Chemistry and Characterization Techniques

Group Contribution Models for Thermophysical Property Prediction

Group Contribution Models (GCMs) are predictive methods used extensively in chemical engineering and physical chemistry to estimate the thermophysical properties of pure substances and mixtures. conicet.gov.ar The fundamental principle of these models is that a molecule's properties can be determined by summing the contributions of its individual functional groups. conicet.gov.ardntb.gov.ua This approach is particularly valuable as it allows for the rapid estimation of properties based solely on molecular structure, circumventing the need for potentially costly and time-consuming experimental measurements. conicet.gov.aryoutube.com The accuracy of GCMs is enhanced when models are developed for specific classes of compounds, such as fatty acids, as this allows for more precise parameterization of the group contributions. researchgate.net

For branched-chain fatty acids like 2-hexyloctanoic acid, various GCMs have been adapted and applied to predict a range of important thermophysical properties. These models are crucial for process design and simulation in various industrial applications. conicet.gov.arresearchgate.net

Research Findings and Applications:

Critical Properties and Boiling Point: The prediction of critical properties (temperature, pressure, and volume) and normal boiling points is a common application of GCMs. Methods such as the Joback and Reid method and the Lydersen method, often modified to use UNIFAC functional groups, are employed. conicet.gov.ar These methods calculate properties by summing the specific contributions of each functional group within the molecule. conicet.gov.aryoutube.com For instance, the Joback method breaks down a molecule into its constituent groups (e.g., -CH3, -CH2-, >CH-, -COOH) and uses predefined parameters for each to calculate properties like critical temperature (Tc), critical pressure (Pc), and normal boiling point (Tb). youtube.commdpi.com While specific experimental data for this compound is sparse in the literature, GCMs provide reliable estimates. Platforms like Cheméo utilize the Joback method to predict a full suite of properties for structurally similar compounds. chemeo.com

Heat of Combustion: The gross heat of combustion (Hc), a critical property for fuels, can be effectively predicted using GCMs. Research has focused on modifying existing models developed for hydrocarbons to more accurately predict the Hc of fatty acids and their esters. researchgate.netgithub.io These modifications involve adjusting the molar heat values for the specific functional groups found in these molecules, such as the carboxylic acid group (-COOH), and accounting for structural factors like chain length and branching. researchgate.netgithub.io The model calculates the total heat of combustion by summing the assigned heat values for each structural component in the molecule. github.ioresearchgate.net

Viscosity: The dynamic viscosity of fatty compounds is another property that can be estimated using GCMs. researchgate.netcapes.gov.br Models have been specifically developed for fatty acids, esters, alcohols, and triacylglycerols. researchgate.net A notable example is the group contribution model developed by Ceriani et al., which is widely used for estimating the viscosity of pure fatty compounds and has shown satisfactory results with low average deviations from experimental data. researchgate.netresearchgate.net

Surface Tension: GCMs have been successfully applied to calculate the surface tension of organic acids. raco.cat Studies have evaluated and compared different GCMs for this purpose, including those based on the principle of corresponding states which require the critical temperature as an input variable. raco.cat For compounds where experimental critical temperatures are unavailable, GCMs like the Joback and Reid method are used to estimate this input, although this can introduce a source of uncertainty. raco.cat Research has shown that models using reduced temperature as an input variable perform well in calculating the surface tension for aliphatic organic acids. raco.cat

The table below summarizes the application of various group contribution models for predicting the thermophysical properties of fatty acids.

Thermophysical Property Group Contribution Model/Method Principle Relevant Findings for Fatty Acids
Critical Properties (Tc, Pc, Vc) Lydersen, Joback and Reid, Constantinou and GaniSummation of group contributions for critical temperature, pressure, and volume increments. ftstjournal.comWidely applied to organic compounds; provides foundational data for other corresponding-states models. conicet.gov.ar
Normal Boiling Point (Tb) Joback and Reid, Stein and BrownSummation of group contributions to boiling point temperature. Models are used to reliably estimate Tb for fatty acids and their esters based on molecular structure.
Heat of Combustion (Hc) Modified Walters ModelSummation of assigned heat of combustion values for each molecular sub-group. github.ioresearchgate.netModels have been modified to improve accuracy for fatty acids by adjusting parameters for -COOH, -CH3, and -CH2- groups, accounting for branching. researchgate.netgithub.io
Dynamic Viscosity (η) Ceriani et al. ModelBased on the number of carbon atoms and double bonds, considering the molecule as a solution of its groups. researchgate.netresearchgate.netProposed specifically for fatty compounds, providing good predictions for fatty acids and esters. researchgate.net
Surface Tension (σ) CSGC (Corresponding-States Group-Contribution)Uses group contributions to predict surface tension, often requiring the normal boiling point or critical temperature. raco.catresearchgate.netModels tested on 78 organic acids showed errors below 5% for aliphatic acids. raco.cat
Enthalpy of Formation (ΔfH°) Joback MethodSummation of group contributions for enthalpy of formation. chemeo.comProvides essential thermodynamic data for process simulation. chemeo.com

Below is a table of predicted thermophysical properties for 2-Hexyldecanoic acid, a structurally similar, though larger, branched-chain fatty acid, calculated using the Joback and other group contribution methods. This illustrates the typical output of such predictive models.

Data for 2-Hexyldecanoic acid (C16H32O2), a different but structurally related compound.

Property Predicted Value Unit Method
Normal Boiling Point (Tb)711.09KJoback Method chemeo.com
Melting Point (Tf)365.83KJoback Method chemeo.com
Critical Temperature (Tc)881.15KJoback Method chemeo.com
Critical Pressure (Pc)1489.58kPaJoback Method chemeo.com
Critical Volume (Vc)0.951m³/kmolJoback Method chemeo.com
Enthalpy of Formation (hf)-643.66kJ/molJoback Method chemeo.com
Gibbs Free Energy of Formation (gf)-184.34kJ/molJoback Method chemeo.com
Enthalpy of Fusion (hfus)39.36kJ/molJoback Method chemeo.com
Enthalpy of Vaporization (hvap)74.25kJ/molJoback Method chemeo.com
Octanol/Water Partition Coeff. (logp)5.408Crippen Method chemeo.com
McGowan's Characteristic Volume (mcvol)243.740ml/molMcGowan Method chemeo.com

Advanced Materials Science and Engineering Applications

Ligand Engineering in Quantum Dot Systems

In the synthesis and stabilization of quantum dots (QDs), particularly perovskite quantum dots (PQDs), surface ligands play a critical role. 2-Hexyloctanoic acid, often abbreviated as DA or 2-HA, is increasingly utilized as a surface ligand, typically replacing the more traditional oleic acid (OA), to enhance the performance and durability of these nanomaterials.

Surface defects on perovskite quantum dots are a primary cause of non-radiative recombination, which diminishes their optical efficiency. This compound has proven effective in passivating these surface defects. light-am.commdpi.com Research indicates that as a shorter, branched-chain ligand, 2-hexyldecanoic acid exhibits a stronger binding affinity to the surface of CsPbBr₃ quantum dots compared to the long-chain oleic acid. light-am.comoejournal.org This strong binding effectively passivates dangling bonds and suppresses surface defects. light-am.comrsc.orgrsc.org The modification of the carboxyl ligand to 2-hexyldecanoic acid is a key strategy for improving the luminescence characteristics of PQDs by mitigating these surface-level imperfections. rsc.orgrsc.org This defect suppression is crucial as it reduces non-radiative trap-assisted and Auger recombination pathways. light-am.com

The effective suppression of surface defects by 2-hexyldecanoic acid directly translates to enhanced luminescence and stability in optoelectronic materials. researchgate.net When used to replace oleic acid in the synthesis of CsPbBr₃ PQDs, 2-hexyldecanoic acid has led to a significant increase in the photoluminescence quantum yield (PLQY). oejournal.orgresearchgate.net Studies have reported achieving a PLQY of up to 99% for PQDs synthesized with a combination of cesium acetate (B1210297) and 2-hexyldecanoic acid, and 96% when 2-hexyldecanoic acid was used as the primary ligand modification. light-am.comoejournal.orgresearchgate.net

This ligand engineering also confers superior stability. PQD films modified with 2-hexyldecanoic acid exhibit higher crystallinity and smoother morphology. mdpi.com They show remarkable resistance to environmental factors such as air, moisture, and heat, as well as polar solvents like ethanol (B145695). mdpi.comoejournal.orgresearching.cn For instance, CsPbBr₃ PQD films with 2-hexyldecanoic acid ligands retained 94.3% of their initial photoluminescence intensity after 28 days in the air, and the colloidal solutions showed no aggregation even after 70 days. mdpi.com This enhanced stability is attributed to the larger binding energy between the 2-hexyldecanoic acid ligand and the quantum dots. oejournal.orgresearchgate.net

Table 1: Comparison of Perovskite Quantum Dots (PQDs) with this compound (DA/2-HA) vs. Oleic Acid (OA) Ligands

PropertyCsPbBr₃-OA QDsCsPbBr₃-DA/2-HA QDsSource(s)
Photoluminescence Quantum Yield (PLQY) 84%96% - 99% light-am.comoejournal.orgresearchgate.net
Biexciton Recombination Lifetime 156.3 ps - 173.8 ps247.6 ps light-am.com
Amplified Spontaneous Emission (ASE) Threshold 1.80 µJ·cm⁻²0.54 µJ·cm⁻² light-am.com
Stability Poor, prone to aggregation and dissolution.High stability against air, moisture, heat, and ethanol. mdpi.comoejournal.org Maintained 94.3% of initial PL intensity after 28 days. mdpi.com mdpi.comoejournal.orgresearchgate.net
Binding Energy (Ligand-QD) LowerHigher (ΔE = 0.202 eV) oejournal.orgresearchgate.net

This compound plays a role in the colloidal synthesis of other types of nanocrystals, such as lead selenide (B1212193) (PbSe) quantum dots. frontiersin.orgnih.gov In this context, it is referred to as an "entropic" ligand. frontiersin.org This terminology arises from its high molecular weight combined with its non-viscous liquid state at room temperature, which is advantageous in synthetic procedures. frontiersin.org

In the synthesis of PbSe QDs, lead hexyldecanoate, the lead salt of 2-hexyldecanoic acid, is used as a precursor. frontiersin.orgnih.gov The hypothesis is that the enhanced solubility of PbSe particles coated with this "entropic" ligand would allow for the creation of larger, monodisperse nanocrystals. frontiersin.orgnih.gov While experiments using lead hexyldecanoate did result in larger nanomaterials compared to those using lead oleate, the morphology was often poorly defined, producing rods and agglomerated materials. frontiersin.orgnih.govresearchgate.netresearchgate.net Further research explores optimizing this system to achieve better control over the nanocrystal shape and size distribution. researchgate.net

Enhancement of Luminescence and Stability in Optoelectronic Materials

Self-Organizing Chemical Systems

The properties of 2-hexyldecanoic acid at fluid interfaces make it a valuable component in the design of self-organizing and responsive chemical systems. Its ability to influence surface tension in response to chemical gradients is a key feature exploited in these applications.

This compound is instrumental in generating Marangoni flow, which is mass transfer along an interface due to a surface tension gradient. acs.orgrsc.org This effect can be initiated in a maze or channel filled with an alkaline aqueous solution (e.g., potassium hydroxide (B78521) at pH 11-12) containing 2-hexyldecanoic acid. acs.orgrsc.orgresearchgate.net By introducing an acidic source, such as an acid-soaked hydrogel, at one end, a pH gradient is established. acs.orgresearchgate.net

This pH gradient alters the protonation state of the 2-hexyldecanoic acid molecules at the liquid-air interface. acs.orgrsc.org In the alkaline region, the acid is deprotonated, while in the acidic region, it becomes protonated. acs.org This difference in protonation leads to a non-uniform distribution of surface tension. researchgate.net The resulting surface tension gradient drives a fluid flow from regions of lower surface tension (higher pH) to regions of higher surface tension (lower pH). acs.orgrsc.org This sustained Marangoni flow has been cleverly used to transport dye particles through a maze, effectively visualizing and finding the shortest path. acs.orgresearchgate.net

Building on the principles of Marangoni flow, 2-hexyldecanoic acid is used to design responsive microdroplet systems that exhibit chemotaxis—movement in response to a chemical stimulus. nih.gov Droplets of a water-immiscible organic solvent, such as dichloromethane, containing 2-hexyldecanoic acid can be propelled through an aqueous medium by a pH gradient. nih.govmit.edu

When placed in a maze with a pH gradient, these droplets autonomously move toward the region of lower pH, effectively "solving" the maze to find the shortest path to the chemical attractant. nih.govmit.edumdpi.com The movement is driven by an asymmetric surface tension around the droplet, caused by the pH-dependent interaction of the 2-hexyldecanoic acid with the surrounding medium. nih.gov The force asymmetry propels the droplet. nih.gov Light has also been used as a stimulus; a photochromic molecule in the aqueous phase can be triggered by light to release protons, creating a local pH gradient that directs the droplet's movement away from the light source. mit.eduacs.orgresearchgate.net These systems serve as models for "liquid robots" and have potential applications in microfluidics and targeted delivery. mit.edu

Environmental Research and Fate Studies

Occurrence and Characterization in Complex Environmental Matrices

2-Hexyloctanoic acid has been utilized as a representative standard or surrogate compound in the analytical evaluation of oil sands process-affected water (OSPW) and tailings. ualberta.ca Its presence is situated within the broader context of naphthenic acids (NAs), which are a primary toxic component released into the aqueous phase during bitumen extraction from oil sands. science.govscience.gov The complexity of these naphthenic acid mixtures, which can include thousands of individual compounds, presents significant analytical challenges. mcmaster.ca

To characterize and quantify components like this compound in these complex environmental samples, specific analytical methods are employed. One such method involves the derivatization of the acid surrogates with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), followed by analysis using gas chromatography-mass spectrometry (GC-MS). ualberta.ca Studies evaluating this technique have analyzed this compound both individually and as part of a mixture of surrogate compounds to validate the analytical protocols for OSPW. ualberta.ca This type of detailed analysis is crucial for understanding the composition of OSPW, which aids in developing effective treatment and remediation strategies. ualberta.ca

Naphthenic acids (NAs) are a diverse class of carboxylic acids naturally present in petroleum and oil sands bitumen. ualberta.cascience.gov They are generally represented by the chemical formula CnH2n+ZO2, where 'n' is the carbon number and 'Z' is a negative, even integer indicating the hydrogen deficiency due to the formation of cyclic structures. ualberta.cascience.gov

This compound, with a carbon number of 16, falls into the category of acyclic acids, where Z=0. nih.govresearchgate.netrsc.org These acyclic, or paraffinic, acids are a known component of the complex NA mixtures found in OSPW, alongside their more predominant alkyl-substituted cycloaliphatic counterparts. ualberta.canih.gov Due to its defined structure, 2-hexyldecanoic acid is frequently selected as a model compound or surrogate (often designated S1 in research studies) to represent the acyclic fraction of NAs in environmental and toxicological research. science.govnih.govresearchgate.netrsc.org Studies on its colloidal properties show it has a critical micelle concentration (cmc) of 35.6 μM in aqueous solution at pH 10.5, a characteristic that influences its behavior and fate in aquatic systems. nih.gov

Analysis in Oil Sands Process-Affected Water (OSPW) and Tailings

Environmental Remediation and Interaction Studies

The removal of naphthenic acids from OSPW is a key goal for environmental remediation, and sorption using sustainable biopolymers is a promising area of research. This compound has been used as a model compound to investigate the effectiveness of various sorbent materials, including those based on chitosan (B1678972) and cellulose. researchgate.netnih.gov

Studies on self-assembled and cross-linked chitosan-cellulose glutaraldehyde (B144438) composite materials (CGC) have demonstrated their potential for anion uptake. researchgate.netnih.gov The sorption profile of these composites with single-component naphthenates, including 2-hexyldecanoic acid, was well-described by the Sips isotherm model. researchgate.netnih.gov Research revealed that a specific composite, CGC3, exhibited a high monolayer uptake capacity (Qm) for 2-hexyldecanoic acid. researchgate.netnih.gov The key role of hydrophobic interactions was identified as a significant factor in the controlled sorptive uptake of these carboxylate anions. researchgate.netnih.gov

Similarly, research into chitosan cross-linked with glutaraldehyde (CG polymers) has been conducted to evaluate their sorptive uptake properties for naphthenic acid surrogates. rsc.org The equilibrium uptake for 2-hexyldecanoic acid was best fitted by the Freundlich isotherm model. rsc.org The sorption affinity varied with the degree of cross-linking in the polymer. rsc.org Differences in the uptake of various naphthenic acid structures were attributed to steric effects, particularly between linear alkyl compounds like 2-hexyldecanoic acid (Z=0) and those containing ring systems (Z<0). rsc.org

Below are interactive tables summarizing key sorption data from these studies.

Sorption Capacity of Chitosan-Cellulose Composites for Carboxylic Acids

Data from equilibrium sorption studies using the Sips isotherm model.

CompoundDesignationMonolayer Uptake Capacity (Qm; mg/g) researchgate.netnih.gov
2-Hexyldecanoic acidS1115
2-Naphthoxyacetic acidS340.5
trans-4-Pentylcyclohexylcarboxylic acidS213.7

Sorption Affinity of Cross-linked Chitosan for this compound

Data from equilibrium uptake studies using the Freundlich isotherm model.

CompoundDesignationFreundlich Sorption Affinity (KF; L mg g-1) rsc.org
This compoundS10.00800 - 6.65
trans-4-Pentylcyclohexanecarboxylic acidS21.41 - 2.45
Dicyclohexylacetic acidS31.29 - 2.93

Future Research Directions and Translational Potential

Emerging Methodologies in Synthesis and Characterization

The synthesis and characterization of branched-chain fatty acids (BCFAs) like 2-Hexyloctanoic acid are continuously evolving. Future research is poised to benefit from more efficient and precise methodologies.

Recent advancements in synthesis include methods that aim for higher yields and purity with milder reaction conditions. For instance, a novel preparation method for 2-hexyldecanoic acid has been developed using ethyl acetoacetate (B1235776) or methyl acetoacetate as starting materials. This process involves a two-step alkylation reaction followed by decomposition in an alkaline water solution, which is noted for its operational simplicity and potential for high purity and yield. google.com Another synthetic route involves the reaction of methyl octanoate (B1194180) with chloro-n-hexane in the presence of sodium hydroxide (B78521) and methanol, resulting in a high yield of 2-hexyldecanoic acid. chemicalbook.com These methods represent a move towards more economically and environmentally friendly production.

In the realm of characterization, sophisticated analytical techniques are enabling a deeper understanding of BCFAs. Tandem mass spectrometry (MS/MS) methods, such as radical-directed dissociation (RDD), are emerging as powerful tools for the detailed structural analysis of BCFAs. nih.gov Specifically, a nitroxide radical-induced RDD method has been developed to pinpoint the location of methyl branches along the fatty acid chain, an improvement over traditional collision-induced dissociation techniques. nih.gov Furthermore, the use of gas chromatography coupled with time-of-flight mass spectrometry (GC x GC-TOF-MS) allows for a more detailed analysis of the distribution of BCFA isomers in product mixtures. researchgate.net For the analysis of lipid extracts containing BCFAs, the combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with principal component analysis, has proven effective in identifying and quantifying unusual branched-chain and cyclic fatty acids. mdpi.com

The table below summarizes some of the emerging techniques in the field.

Area Methodology Key Advantages Relevant Compounds
SynthesisTwo-step alkylation of acetoacetate estersMild conditions, high purity, high yield. google.com2-Hexyldecanoic acid, Halogenated octane (B31449), Halogenated hexane (B92381), Ethyl acetoacetate, Methyl acetoacetate. google.com
SynthesisReaction of methyl octanoate with chloro-n-hexaneHigh yield. chemicalbook.com2-Hexyldecanoic acid, Methyl octanoate, Chloro-n-hexane, Sodium hydroxide, Methanol. chemicalbook.com
CharacterizationRadical-Directed Dissociation (RDD) MS/MSPrecise location of chain modifications. nih.govBranched-chain fatty acids. nih.gov
CharacterizationGC x GC-TOF-MSDetailed isomer distribution analysis. researchgate.netSaturated branched-chain fatty acid isomers. researchgate.net
CharacterizationGC-MS and NMR with PCAIdentification of unusual fatty acids in complex mixtures. mdpi.comBranched-chain and cyclic fatty acids. mdpi.com

Untapped Biological and Materials Applications

While this compound and its derivatives have found some use, their full potential in biological and materials applications remains largely untapped.

In materials science, 2-Hexyldecanoic acid has been investigated as a ligand for the synthesis of perovskite quantum dots (QDs). researchgate.net Replacing the commonly used oleic acid with 2-hexyldecanoic acid in the synthesis of CsPbBr3 QDs has been shown to enhance colloidal stability and lead to better optical properties due to a larger binding energy. researchgate.netresearchgate.net This suggests a promising future for 2-hexyldecanoic acid in the development of more stable and efficient optoelectronic devices, such as LEDs and photodetectors. researchgate.netepa.gov Its use as a stabilizing ligand for CsPbBr3 nanocrystals has been noted as a method to improve their stability against light, heat, and polar solvents. epa.govrsc.org

From a biological perspective, branched-chain fatty acids are gaining attention for their bioactive properties and potential health benefits. researchgate.net Although direct research on the biological activities of this compound is limited, its structural similarity to other BCFAs suggests potential roles that are yet to be explored. It is a known component in the synthesis of the ionizable lipid ALC-0315, which is a crucial ingredient in mRNA vaccines. nih.gov The structure of this lipid is vital for packaging and delivering mRNA into cells. nih.gov This points to a significant translational potential for this compound in advanced drug delivery systems.

The table below outlines potential application areas for this compound.

Field Potential Application Observed/Expected Outcome Related Compounds
Materials ScienceLigand for Perovskite Quantum DotsEnhanced stability and optical performance of QDs. researchgate.netresearchgate.net2-Hexyldecanoic acid, CsPbBr3, Oleic acid. researchgate.net
Materials ScienceStabilizing agent for NanocrystalsImproved stability of nanocrystals for optoelectronic devices. epa.govrsc.org2-Hexyldecanoic acid, CsPbBr3. epa.govrsc.org
BiotechnologyComponent in mRNA Vaccine DeliveryKey structural component of ionizable lipids for mRNA packaging and release. nih.gov2-Hexyldecanoic acid, ALC-0315. nih.gov
Chemical SystemsMaze SolvingGeneration of Marangoni flow for passive particle movement. acs.orgrsc.org2-Hexyldecanoic acid, Phenol red. acs.org

Interdisciplinary Research Opportunities

The unique properties of this compound open up avenues for interdisciplinary research, bridging chemistry, physics, materials science, and biology.

One fascinating area is the study of self-organizing chemical systems. Research has shown that a pH gradient in an alkaline solution of 2-hexyldecanoic acid can induce Marangoni flow. acs.orgrsc.org This phenomenon, where a gradient in surface tension drives fluid flow, has been harnessed to solve mazes at the liquid-air interface, with dye particles being passively transported along the shortest path. acs.org This provides a platform for investigating complex systems and could inspire new approaches in microfluidics and "soft robotics".

Furthermore, the role of 2-Hexyldecanoic acid in creating stable, high-performance nanomaterials calls for collaborative research between chemists, materials scientists, and engineers. researchgate.netepa.gov Optimizing its use as a ligand in perovskite QDs could lead to breakthroughs in display technology and solar energy harvesting. researchgate.net This requires a combined effort in synthetic chemistry to modify the ligand structure, materials characterization to understand its impact on QD properties, and device engineering to integrate these advanced materials into functional products.

In the life sciences, the connection of this compound to lipid nanoparticles for drug delivery warrants further investigation by chemists, biochemists, and pharmacologists. nih.gov Exploring how modifications to the branched-chain structure of this acid affect the efficacy and safety of lipid-based drug delivery systems could lead to the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Hexyloctanoic acid, and how can their efficiency be compared experimentally?

  • Methodological Answer : The synthesis of this compound typically involves catalytic esterification followed by hydrolysis. For instance, a two-step protocol using hexanol and octanoic acid derivatives under acid catalysis (e.g., H₂SO₄) is common . To compare efficiency, researchers should track reaction yields, purity (via GC-MS or HPLC), and reaction time across varying conditions (temperature, catalyst concentration). Ensure characterization of intermediates and final products using 1^1H/13^13C NMR and FT-IR to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Prioritize 1^1H NMR (δ ~2.35 ppm for α-protons to the carboxylic acid group) and FT-IR (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹). Mass spectrometry (ESI-MS) can confirm molecular weight (MW: 228.34 g/mol). For purity validation, use HPLC with a C18 column and UV detection at 210 nm. Cross-reference spectral data with literature or databases to rule out impurities .

Q. What are the optimal storage conditions for this compound to maintain its chemical stability during long-term experimental studies?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 4°C to prevent oxidation and moisture absorption. Monitor degradation via periodic NMR or titration assays. Avoid contact with strong acids/bases or oxidizing agents, as these may induce decarboxylation or esterification .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the biological activity of this compound in different experimental models?

  • Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., I² and H statistics) to quantify variability between studies. For example, if IC₅₀ values conflict in cytotoxicity assays, evaluate differences in cell lines, assay protocols, or solvent systems. Validate findings via dose-response curves and statistical tests (ANOVA with post hoc corrections) . Replicate experiments under standardized conditions to isolate confounding variables .

Q. What computational modeling approaches are recommended to study the structure-activity relationship (SAR) of this compound in membrane interactions?

  • Methodological Answer : Employ molecular dynamics (MD) simulations using software like GROMACS to model lipid bilayer penetration. Parameterize force fields (e.g., CHARMM36) for the compound’s alkyl chain and carboxyl group. Analyze free energy profiles (umbrella sampling) and radial distribution functions to quantify hydrophobic interactions. Validate predictions with experimental techniques like fluorescence anisotropy or Langmuir trough measurements .

Q. What methodological considerations are critical when assessing the environmental persistence and ecotoxicological effects of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradation (Test 301F) and bioaccumulation (logP estimation via shake-flask method). Use Daphnia magna or algal growth inhibition assays (OECD 202/201) for acute toxicity. For chronic effects, apply quantitative structure-activity relationship (QSAR) models to predict endpoints like EC₅₀. Report results with confidence intervals and uncertainty analyses to comply with regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.